6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one
Description
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one (CAS: 1195073-03-0) is a bicyclic furanone derivative featuring a seven-membered cycloheptane ring fused to a furan moiety. Its InChIKey (IYIIAEXZRYWLQF-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrocyclohepta[b]furan-8-one |
InChI |
InChI=1S/C9H10O2/c10-8-4-2-1-3-7-5-6-11-9(7)8/h5-6H,1-4H2 |
InChI Key |
IYIIAEXZRYWLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between cycloheptanone and furan derivatives under acidic or basic conditions. The reaction typically requires a catalyst such as sodium ethoxide or sodium methoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Applications
The compound has garnered interest in the pharmaceutical industry due to its potential as a lead compound for drug development. Notably, derivatives of 6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one have shown promise in targeting melatonin receptors and other biological pathways. Research indicates that compounds structurally related to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity: Some derivatives have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties: Certain analogs have been tested for their ability to reduce inflammation markers.
- Neuroprotective Effects: There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. These methods vary in complexity and yield:
| Synthetic Route | Description | Yield (%) |
|---|---|---|
| Route A | Cyclization of furyl derivatives under acidic conditions | 65% |
| Route B | Base-catalyzed reactions involving cycloheptanones | 75% |
| Route C | Multi-step synthesis from simple precursors | 50% |
Ongoing research aims to optimize these synthetic pathways for higher efficiency and yield. The versatility of this compound as an intermediate in organic synthesis is also noteworthy, as it can be modified to yield a variety of functionalized derivatives.
Biological Interaction Studies
Interaction studies are crucial for understanding the pharmacological potential of this compound. Research has focused on its binding affinity with various biological targets:
- Melatonin Receptors: Preliminary studies suggest that certain derivatives may act as agonists or antagonists.
- Enzyme Inhibitors: Some compounds derived from this structure have been evaluated for their ability to inhibit specific enzymes involved in disease pathways.
Case Studies
-
Melatonin Receptor Agonists:
- A study investigated a series of derivatives based on this compound for their activity at melatonin receptors. Results indicated that modifications at specific positions significantly enhanced receptor affinity.
-
Antimicrobial Activity:
- In vitro tests demonstrated that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into which functional groups contributed most effectively to this activity.
-
Neuroprotective Effects:
- A recent investigation assessed the neuroprotective properties of selected derivatives in models of oxidative stress. The results suggested that these compounds could reduce cell death and improve cellular resilience.
Mechanism of Action
The mechanism by which 6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the compound and its analogs:
Key Observations :
- Ring Systems: The cyclohepta-fused furanone contrasts with indeno-fused analogs, which feature a bicyclic aromatic system. The thiazolone variant replaces oxygen with sulfur and nitrogen, altering electronic properties .
- Substituents : Bromination (as in the dibromo derivative) increases molecular weight and likely reduces solubility in polar solvents .
Physical Properties and Stability
- Melting Points: The indeno-furanone analog (CAS: 196597-78-1) melts at 135°C , whereas the dibromo derivative’s melting point is unreported but expected to be higher due to increased molecular rigidity.
- Storage Conditions: The indeno-furanone requires storage below 15°C , while the dibromo derivative is stable at room temperature (RT) but moisture-sensitive . This suggests that substituents critically influence stability.
Biological Activity
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 174.20 g/mol. The compound features a unique structure that includes a cycloheptane ring fused to a furan ring, which may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study highlighted the synthesis of related compounds that demonstrated significant growth inhibition against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The reported IC50 values ranged from 3.35 to 16.79 μM, indicating potent cytotoxic effects against these cell lines .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.35 | HeLa |
| Compound B | 16.79 | MDA-MB-231 |
Anti-inflammatory and Antioxidant Activities
In addition to anticancer effects, studies have shown that compounds structurally related to this compound possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress and inflammation-related diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammatory pathways.
- Receptor Binding : It has been suggested that the compound binds to certain receptors, modulating cellular responses and signaling pathways.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several derivatives of this compound and evaluated their biological activities. Some derivatives exhibited enhanced anticancer activity compared to the parent compound .
- Pharmacological Screening : Another investigation focused on screening various derivatives for their potential as therapeutic agents against neurodegenerative diseases. Results indicated that certain modifications to the structure could enhance bioavailability and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
